REACTION_CXSMILES
|
CCCP(=O)=O.[NH2:7][C:8]1[C:16]([Br:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=O.[CH:18]1([NH2:22])[CH2:21][CH2:20][CH2:19]1>CCOC(C)=O>[NH2:7][C:8]1[C:16]([Br:17])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([NH:22][CH:18]1[CH2:21][CH2:20][CH2:19]1)=[O:12]
|
Name
|
Propylphosphonic anhydride
|
Quantity
|
6.06 mL
|
Type
|
reactant
|
Smiles
|
CCCP(=O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1Br
|
Name
|
|
Quantity
|
2.37 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
propylphosphonic anhydride
|
Quantity
|
1.21 mL
|
Type
|
reactant
|
Smiles
|
CCCP(=O)=O
|
Name
|
|
Quantity
|
0.79 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 23° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were sequentially added
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between EtOAc (100 mL) and saturated aqueous NaHCO3 (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
sequentially washed with saturated aqueous NaHCO3 (2×50 mL), and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC2CCC2)C=CC=C1Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.9 mmol | |
AMOUNT: MASS | 2.127 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |